molecular formula C20H28N4O2S B298759 N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

Cat. No. B298759
M. Wt: 388.5 g/mol
InChI Key: QPURGUYZHSSWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide, also known as HEPT, is a synthetic compound that has been studied for its potential applications in scientific research. HEPT is a thiazole derivative that has been shown to exhibit antiviral activity against HIV-1, the virus that causes AIDS.

Scientific Research Applications

N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been studied for its potential applications in scientific research, particularly in the field of virology. N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to exhibit antiviral activity against HIV-1 by inhibiting the replication of the virus. This makes N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide a promising candidate for the development of new antiviral drugs.

Mechanism of Action

N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide works by inhibiting the reverse transcriptase enzyme of HIV-1, which is responsible for the replication of the virus. N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide binds to the active site of the enzyme, preventing it from synthesizing DNA from the viral RNA. This prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has been shown to be a potent inhibitor of HIV-1 replication in vitro. However, its effects in vivo have not been extensively studied. N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has also been shown to have low toxicity, which makes it a promising candidate for the development of new antiviral drugs.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent antiviral activity against HIV-1. However, N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has some limitations. Its effects in vivo have not been extensively studied, and its mechanism of action may not be fully understood.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide. One area of research could be the development of new antiviral drugs based on N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide. Another area of research could be the study of N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide's effects in vivo, particularly in animal models of HIV-1 infection. Additionally, research could be conducted to further understand N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide's mechanism of action and to identify any potential side effects or limitations of its use. Overall, N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide has the potential to be a valuable tool in the fight against HIV-1 and other viral infections, and further research is needed to fully explore its applications.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide involves the reaction of 2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazole-5-carboxylic acid with 4-ethylphenylamine in the presence of acetic anhydride and triethylamine. The reaction yields a yellow solid, which is then purified by recrystallization to obtain N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide.

properties

Product Name

N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

Molecular Formula

C20H28N4O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C20H28N4O2S/c1-4-7-16(8-5-2)23-24-20-22-19(26)17(27-20)13-18(25)21-15-11-9-14(6-3)10-12-15/h9-12,17H,4-8,13H2,1-3H3,(H,21,25)(H,22,24,26)

InChI Key

QPURGUYZHSSWFU-UHFFFAOYSA-N

Isomeric SMILES

CCCC(=NNC1=NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)CC)CCC

SMILES

CCCC(=NNC1=NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)CC)CCC

Canonical SMILES

CCCC(=NNC1=NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)CC)CCC

Origin of Product

United States

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